Cas no 88704-55-6 ((1S,13bS)-10-bromo-1,2,7,8,13,13b-hexahydro[1,6,2]oxathiazepino[2',3':1,2]pyrido[3,4-b]indol-1-amine)
![(1S,13bS)-10-bromo-1,2,7,8,13,13b-hexahydro[1,6,2]oxathiazepino[2',3':1,2]pyrido[3,4-b]indol-1-amine structure](https://nl.kuujia.com/scimg/cas/88704-55-6x500.png)
88704-55-6 structure
Productnaam:(1S,13bS)-10-bromo-1,2,7,8,13,13b-hexahydro[1,6,2]oxathiazepino[2',3':1,2]pyrido[3,4-b]indol-1-amine
(1S,13bS)-10-bromo-1,2,7,8,13,13b-hexahydro[1,6,2]oxathiazepino[2',3':1,2]pyrido[3,4-b]indol-1-amine Chemische en fysische eigenschappen
Naam en identificatie
-
- (1S,13bS)-10-bromo-1,2,7,8,13,13b-hexahydro[1,6,2]oxathiazepino[2',3':1,2]pyrido[3,4-b]indol-1-amine
- (1S)-10-Bromo-1,2,7,8,13,13bβ-hexahydro[1,6,2]oxathiazepino[2',3':1,2]pyrido[3,4-b]indol-1α-amine
- Eudistomine L
- DTXSID401008310
- NSC722498
- (1,6,2)Oxathiazepino(2',3':1,2)pyrido(3,4-b)indol-1-amine, 10-bromo-1,2,7,8,13,13b-hexahydro-, (1S-trans)-
- 10-Bromo-1,2,7,8,13,13b-hexahydro-4H-[1,6,2]oxathiazepino[2',3':1,2]pyrido[3,4-b]indol-1-amine
- 88704-55-6
- Eudistomin L
- NSC-722498
- (3S)-14-bromo-7-oxa-5-thia-8,18-diazatetracyclo(9.7.0.02,8.012,17)octadeca-1(11),12(17),13,15-tetraen-3-amine
- (2S,3S)-14-bromo-7-oxa-5-thia-8,18-diazatetracyclo(9.7.0.02,8.012,17)octadeca-1(11),12(17),13,15-tetraen-3-amine
- (2S,3S)-14-bromo-7-oxa-5-thia-8,18-diazatetracyclo[9.7.0.02,8.012,17]octadeca-1(11),12(17),13,15-tetraen-3-amine
- (3S)-14-bromo-7-oxa-5-thia-8,18-diazatetracyclo[9.7.0.02,8.012,17]octadeca-1(11),12(17),13,15-tetraen-3-amine
-
- Inchi: InChI=1S/C14H16BrN3OS/c15-8-1-2-12-10(5-8)9-3-4-18-14(13(9)17-12)11(16)6-20-7-19-18/h1-2,5,11,14,17H,3-4,6-7,16H2/t11-,14+/m1/s1
- InChI-sleutel: INCNNKYUDFBEIB-RISCZKNCSA-N
- LACHT: C1CN2C(C(CSCO2)N)C3=C1C4=C(N3)C=CC(=C4)Br
Berekende eigenschappen
- Exacte massa: 353.01975g/mol
- Monoisotopische massa: 353.01975g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 20
- Aantal draaibare bindingen: 0
- Complexiteit: 374
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 2
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 79.6Ų
- XLogP3: 2.4
(1S,13bS)-10-bromo-1,2,7,8,13,13b-hexahydro[1,6,2]oxathiazepino[2',3':1,2]pyrido[3,4-b]indol-1-amine Gerelateerde literatuur
-
2. Caper tea
-
Alina Karabchevsky,Eran Falek,Yakov Greenberg,Michael Elman,Yaakov Keren,Ioseph Gurwich Nanoscale Adv., 2020,2, 2977-2985
-
Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
88704-55-6 ((1S,13bS)-10-bromo-1,2,7,8,13,13b-hexahydro[1,6,2]oxathiazepino[2',3':1,2]pyrido[3,4-b]indol-1-amine) Gerelateerde producten
- 2503205-28-3(3,3-dimethyl-2-oxabicyclo2.2.1heptane-1-carboxylic acid)
- 2228454-14-4(2-chloro-5-(4-methoxypiperidin-4-yl)methylpyridine)
- 2386682-92-2(2-(1,1-Dimethylethyl) 1-methyl 4-(aminomethyl)-2-azabicyclo[2.1.1]hexane-1,2-dicarboxylate)
- 1824513-70-3(5-{1-[(Tert-butoxy)carbonyl]pyrrolidin-2-yl}-1,2-oxazole-3-carboxylic acid)
- 82278-99-7(2-{(tert-butoxy)carbonylamino}-3-(3-methoxyphenyl)propanoic acid)
- 726153-87-3(2-chloro-N-4-methoxy-3-(piperidine-1-sulfonyl)phenylacetamide)
- 2137951-45-0(N-({6-aminobicyclo[3.2.0]heptan-3-yl}methyl)-2-cyclopropylacetamide)
- 2171894-52-1(1-amino(pyrimidin-5-yl)methyl-3,3-bis(fluoromethyl)cyclobutan-1-ol)
- 1105217-85-3([1-[6-(4-chlorophenyl)pyridazin-3-yl]piperidin-4-yl]-(4-methylpiperazin-1-yl)methanone)
- 2225144-39-6(6-Bromo-4-methyl-1H-indole-2-carbaldehyde)
Aanbevolen leveranciers
Synrise Material Co. Ltd.
Goudlid
CN Leverancier
Bulk

Suzhou Senfeida Chemical Co., Ltd
Goudlid
CN Leverancier
Bulk

上海贤鼎生物科技有限公司
Goudlid
CN Leverancier
Bulk

Shanghai Jinhuan Chemical CO., LTD.
Goudlid
CN Leverancier
Bulk

Nanjing jingzhu bio-technology Co., Ltd.
Goudlid
CN Leverancier
Bulk
